(1s,3s)-3-fluorocyclobutane-1-carboxylic acid
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Overview
Description
(1S,3S)-3-Fluorocyclobutane-1-carboxylic acid is a fluorinated organic compound featuring a cyclobutane ring substituted with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-fluorocyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: Starting from a suitable cyclobutane precursor, such as cyclobutene, the fluorine atom is introduced via electrophilic fluorination. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring scalability and consistency.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives, such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Amines, thiols, or other substituted cyclobutane derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules due to its unique fluorinated structure.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, which can be useful in drug discovery and development.
Medicine:
Pharmaceutical Development: Explored as a potential pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Industry:
Materials Science: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which (1S,3S)-3-fluorocyclobutane-1-carboxylic acid exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to desired biological effects.
Comparison with Similar Compounds
(1S,3S)-3-Hydroxycyclobutane-1-carboxylic Acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(1S,3S)-3-Chlorocyclobutane-1-carboxylic Acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: (1S,3S)-3-Fluorocyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
123812-78-2 |
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Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
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